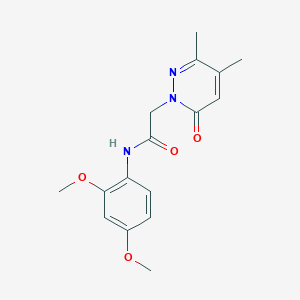
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as DPA-714, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and biology.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide involves its binding to the TSPO, a protein that is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. By binding to the TSPO, this compound can modulate the immune response and reduce inflammation, thereby protecting the nervous system from damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing microglial activation, decreasing oxidative stress, and increasing neurotrophic factor expression. These effects contribute to the neuroprotective properties of this compound and make it a promising candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in lab experiments is its high selectivity for the TSPO, which allows for accurate visualization of neuroinflammation and neurodegeneration. However, one of the limitations of using this compound is its relatively short half-life, which can affect the accuracy and sensitivity of imaging studies.
将来の方向性
There are several future directions for the research and development of N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, including:
1. Investigating the potential of this compound as a therapeutic agent for various neurological disorders.
2. Developing new imaging techniques that can enhance the sensitivity and accuracy of this compound imaging studies.
3. Exploring the potential of this compound as a biomarker for the early detection and diagnosis of neuroinflammatory and neurodegenerative diseases.
4. Investigating the potential of this compound as a tool for studying the role of neuroinflammation in various neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and biology. Its high selectivity for the TSPO, neuroprotective properties, and potential as an imaging agent make it a promising candidate for the treatment and diagnosis of various neurological disorders. However, further research is needed to fully explore its potential and overcome its limitations.
合成法
The synthesis method of N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form ethyl 2,4-dimethoxy-3-oxobutanoate, followed by the reaction of the latter with hydrazine hydrate to produce 3,4-dimethyl-6-oxo-1(6H)-pyridazinecarbohydrazide. The final step involves the reaction of the latter with 2,4-dimethoxyphenylacetyl chloride to form this compound.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential applications in various fields, including medicine and biology. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biology, this compound has been used as a molecular imaging agent to visualize the expression of translocator protein (TSPO), a biomarker of neuroinflammation and neurodegeneration.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-16(21)19(18-11(10)2)9-15(20)17-13-6-5-12(22-3)8-14(13)23-4/h5-8H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFMEBXFTKXHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

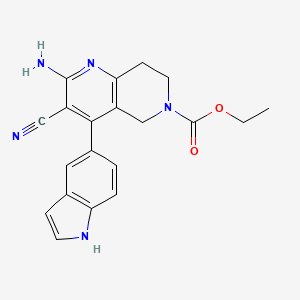
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(methoxymethyl)cyclopentyl]-1H-pyrazole-3-carboxamide](/img/structure/B5357108.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5357114.png)
![3-[3-cinnamoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5357119.png)
![N-(5-chloro-2-methylphenyl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357120.png)
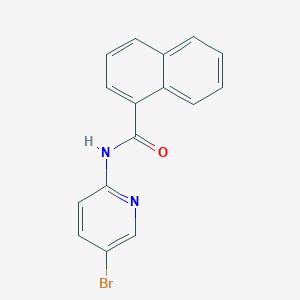
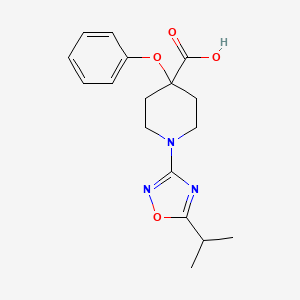
![methyl 2-methyl-6-oxo-7-[3-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5357129.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5357131.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5357147.png)
![5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5357154.png)
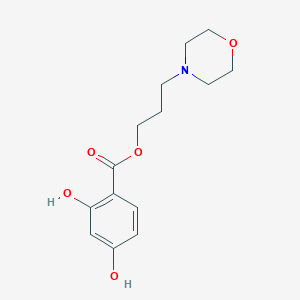
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357182.png)
![11,11-dimethyl-8-(2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5357197.png)